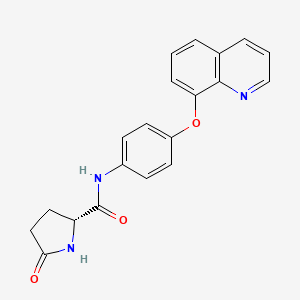![molecular formula C14H14N4O B7573275 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole, also known as MPTO, is a synthetic compound that has been studied for its potential applications in cancer treatment. MPTO is a member of the oxazole family of compounds and has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole binds to the colchicine-binding site on microtubules, which disrupts the normal function of the microtubules and leads to cell death. This mechanism of action is unique compared to other microtubule-targeting drugs, which makes 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole a promising candidate for further research.
Biochemical and Physiological Effects:
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole has been found to have unique biochemical and physiological effects. Research has shown that 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole can induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole has also been found to have anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole is its low solubility, which can make it difficult to administer in lab experiments.
Orientations Futures
There are many potential future directions for research on 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole. One direction is to explore the potential applications of 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole in the treatment of other diseases, such as Alzheimer's disease. Another direction is to investigate the potential use of 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole in combination with other drugs to enhance its effectiveness. Additionally, research could focus on developing new synthesis methods for 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole that improve its solubility and make it easier to administer in lab experiments.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole involves a multi-step process that begins with the reaction of 3-methyl-5-phenyl-1,2,4-triazole with formaldehyde to produce 3-methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2,4-triazole. This intermediate is then reacted with ethyl bromoacetate to produce the desired 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole compound.
Applications De Recherche Scientifique
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole has a unique mechanism of action that targets the microtubules of cancer cells, leading to cell death. 3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole has also been found to have potential applications in the treatment of other diseases, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
3-methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-8-13(19-17-10)9-18-14(15-11(2)16-18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPMYUYOZGROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=NC(=N2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)


![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)